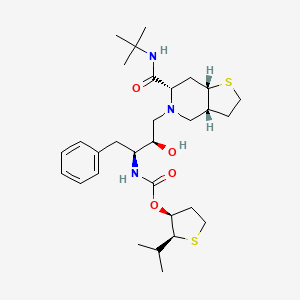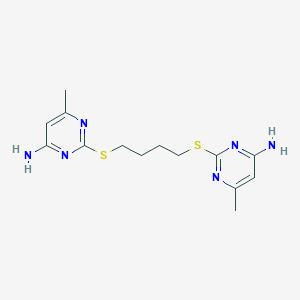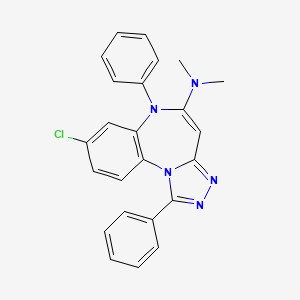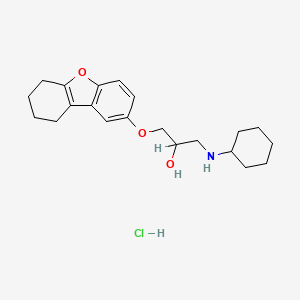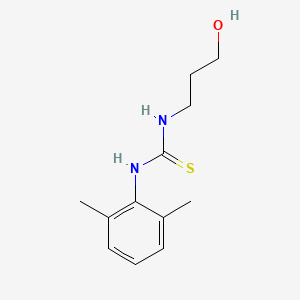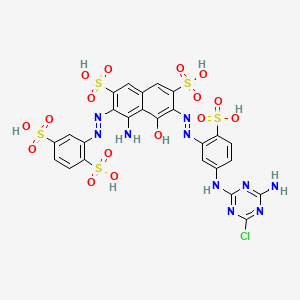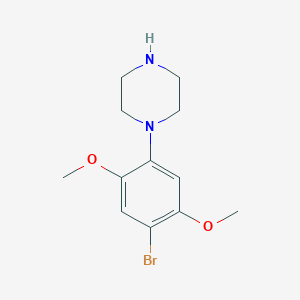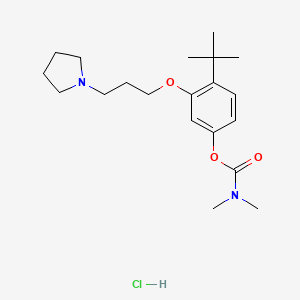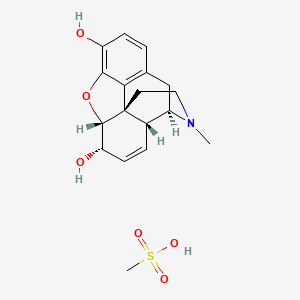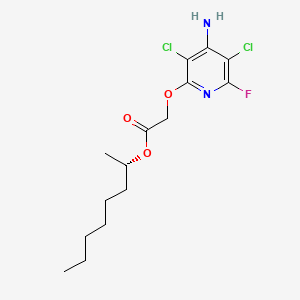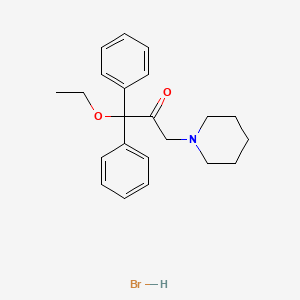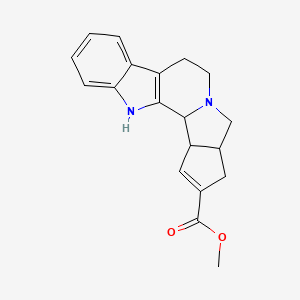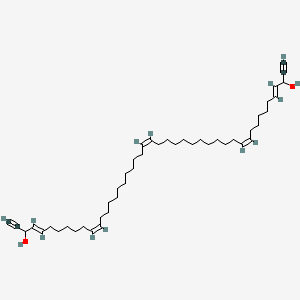
Piperazine, 1-(2,6-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(2,6-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride is a chemical compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and a 3-pyridinylcarbonyl group. The monohydrochloride form indicates that it is a hydrochloride salt, which is often used to enhance the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2,6-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,6-Dimethylphenyl Group: The piperazine ring is then reacted with 2,6-dimethylphenyl halide in the presence of a base to introduce the 2,6-dimethylphenyl group.
Introduction of 3-Pyridinylcarbonyl Group: The final step involves the acylation of the piperazine derivative with 3-pyridinecarboxylic acid chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its monohydrochloride form.
化学反応の分析
Types of Reactions
Piperazine, 1-(2,6-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Piperazine, 1-(2,6-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Piperazine, 1-(2,6-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperazine: A simple piperazine ring without additional substituents.
1-(2,6-Dimethylphenyl)piperazine: Lacks the 3-pyridinylcarbonyl group.
4-(3-Pyridinylcarbonyl)piperazine: Lacks the 2,6-dimethylphenyl group.
Uniqueness
Piperazine, 1-(2,6-dimethylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride is unique due to the presence of both the 2,6-dimethylphenyl and 3-pyridinylcarbonyl groups. These substituents confer specific chemical and biological properties that distinguish it from other piperazine derivatives. The combination of these groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
特性
CAS番号 |
124444-99-1 |
|---|---|
分子式 |
C18H22ClN3O |
分子量 |
331.8 g/mol |
IUPAC名 |
[4-(2,6-dimethylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone;hydrochloride |
InChI |
InChI=1S/C18H21N3O.ClH/c1-14-5-3-6-15(2)17(14)20-9-11-21(12-10-20)18(22)16-7-4-8-19-13-16;/h3-8,13H,9-12H2,1-2H3;1H |
InChIキー |
ROFUUKMJKLWWOW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CN=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


